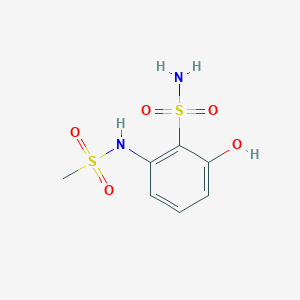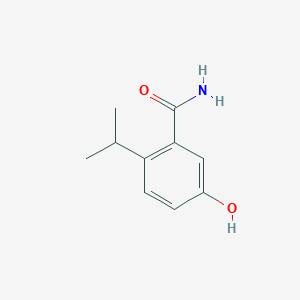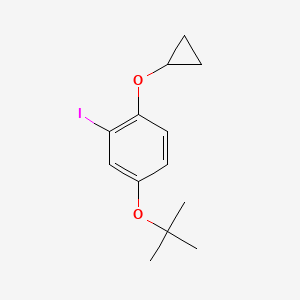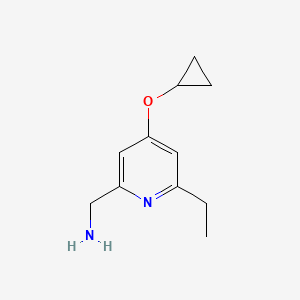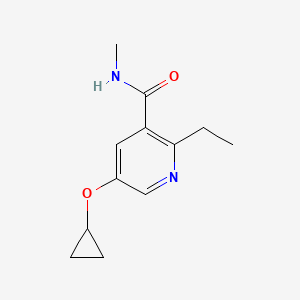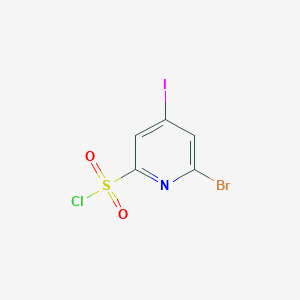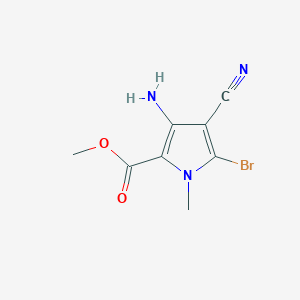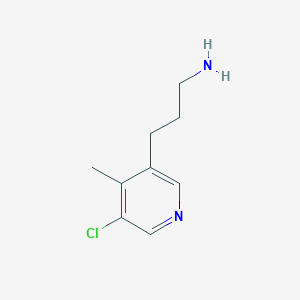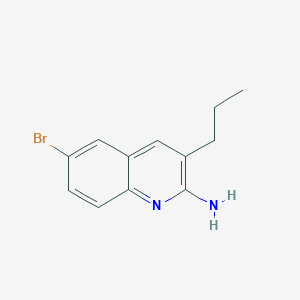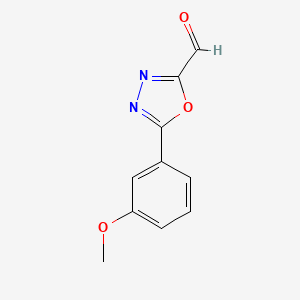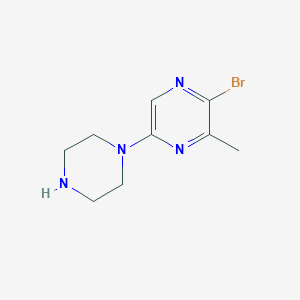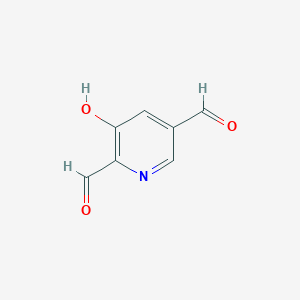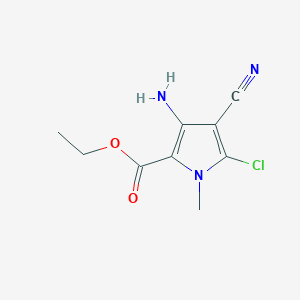![molecular formula C8H8ClF3N2 B14847296 2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14847296.png)
2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their significant applications in various fields, including agrochemicals, pharmaceuticals, and materials science. The presence of the trifluoromethyl group imparts unique physicochemical properties to the compound, making it a valuable intermediate in the synthesis of various active ingredients .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with ethylenediamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:
Starting Material: 2-chloro-5-(trifluoromethyl)pyridine
Reagent: Ethylenediamine
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of catalysts and advanced purification techniques ensures the high quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions with various electrophiles to form more complex structures.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted pyridines, N-oxides, and various amine derivatives .
Aplicaciones Científicas De Investigación
2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets, leading to the modulation of various biochemical pathways. The exact molecular targets and pathways depend on the specific application of the compound .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of 2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Another trifluoromethylpyridine derivative used in agrochemicals.
2-(Trifluoromethyl)pyridine: A simpler analog with similar applications in organic synthesis.
Uniqueness
This compound is unique due to the presence of both the trifluoromethyl and ethanamine groups, which confer distinct physicochemical properties and reactivity. This makes it a versatile intermediate in the synthesis of various complex molecules .
Propiedades
Fórmula molecular |
C8H8ClF3N2 |
|---|---|
Peso molecular |
224.61 g/mol |
Nombre IUPAC |
2-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine |
InChI |
InChI=1S/C8H8ClF3N2/c9-7-6(8(10,11)12)2-1-5(14-7)3-4-13/h1-2H,3-4,13H2 |
Clave InChI |
YNSXTABMQCPWIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(N=C1CCN)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


